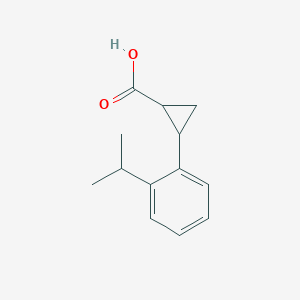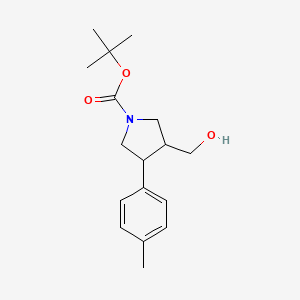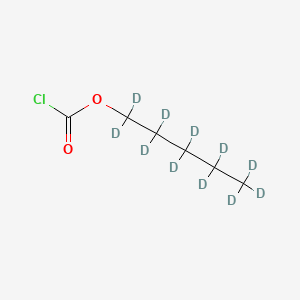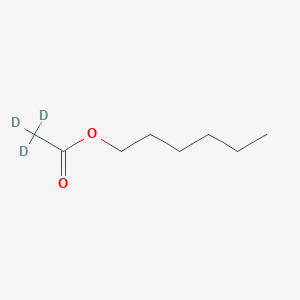
trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and an isopropylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-isopropylphenyl bromide.
Cyclopropanation: The bromide undergoes a cyclopropanation reaction with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring.
Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the isopropyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of cyclopropane ring-opening reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
類似化合物との比較
- trans-2-Phenylcyclopropane-1-carboxylic acid
- trans-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid
- trans-2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (isopropyl, methyl, ethyl) leads to variations in the physical and chemical properties of these compounds.
- Unique Features: trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid is unique due to the steric effects of the isopropyl group, which can influence its reactivity and interaction with biological targets.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
2-(2-propan-2-ylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-8(2)9-5-3-4-6-10(9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15) |
InChIキー |
KLJKMWBGBRSSSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,17-Trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B15126695.png)
![3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[(4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl)methyl]phenyl]propanoic acid](/img/structure/B15126697.png)
![Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride](/img/structure/B15126698.png)
![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B15126722.png)


![[1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15126747.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15126762.png)




